molecular formula C14H21N3O4 B1374809 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid CAS No. 1422386-02-4

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B1374809
CAS No.: 1422386-02-4
M. Wt: 295.33 g/mol
InChI Key: ZTQAPANOXVJNDD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that this compound is used as a rigid linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs are a class of bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome .

Mode of Action

The compound acts as a linker in PROTACs, connecting the E3 ligase recruiting moiety and the target protein binding moiety . The rigidity of the linker, such as in this compound, can impact the 3D orientation of the degrader and thus the formation of the ternary complex (E3 ligase, PROTAC, target protein), which is crucial for effective protein degradation .

Biochemical Pathways

By facilitating the formation of the ternary complex, it enables the ubiquitination and subsequent degradation of the target protein . This process can affect various biochemical pathways depending on the specific target protein being degraded.

Pharmacokinetics

The optimization of drug-like properties is one of the considerations in the design of protacs , and the choice of linker can influence these properties.

Result of Action

The result of the compound’s action is the degradation of the target protein. By acting as a linker in PROTACs, it enables the formation of the ternary complex and the subsequent ubiquitination and degradation of the target protein . This can lead to the modulation of cellular processes depending on the function of the degraded protein.

Preparation Methods

The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid involves several steps. One common synthetic route includes the following steps :

    Formation of the piperidine ring: Starting with a suitable piperidine precursor, the tert-butoxycarbonyl (Boc) protecting group is introduced to form the Boc-protected piperidine.

    Pyrazole ring formation: The Boc-protected piperidine is then reacted with a suitable pyrazole precursor to form the desired pyrazole ring.

Industrial production methods for this compound typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of PROTAC® for targeted protein degradation.

    Biology: The compound is utilized in biochemical studies to understand protein interactions and degradation pathways.

    Industry: The compound is used in the production of chemical conjugates and other industrial applications requiring rigid linkers.

Comparison with Similar Compounds

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds used as linkers in PROTAC® development . Some similar compounds include :

  • 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-4-carboxylic acid
  • 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid
  • 1-{2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-6-yl}-1H-pyrazole-4-carboxylic acid

These compounds share similar structural features but differ in the specific arrangement of functional groups, which can impact their chemical properties and applications .

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-5-11(9-16)17-8-10(7-15-17)12(18)19/h7-8,11H,4-6,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQAPANOXVJNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422386-02-4
Record name 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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